Home > Products > Screening Compounds P19554 > PROTAC BRD9 Degrader-1
PROTAC BRD9 Degrader-1 -

PROTAC BRD9 Degrader-1

Catalog Number: EVT-3017883
CAS Number:
Molecular Formula: C42H45N7O12S2
Molecular Weight: 904.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PROTACs, or Proteolysis Targeting Chimeras, represent a novel class of molecules designed to induce the degradation of specific target proteins. These heterobifunctional molecules function by recruiting an E3 ubiquitin ligase to the target protein, leading to ubiquitination and subsequent degradation by the proteasome. []

BRD9, a member of the bromodomain and extra-terminal domain (BET) family, is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. [, ] This complex plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers. [, ]

Targeting BRD9 for degradation via PROTACs has emerged as a promising therapeutic strategy for cancers dependent on BRD9 function. [, , ] Unlike traditional small molecule inhibitors that block protein function, PROTACs offer advantages like increased potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance. []

Future Directions
  • Optimization of Pharmacokinetic Properties: Further research is needed to improve the pharmacokinetic properties of BRD9 degraders, such as oral bioavailability and metabolic stability, to enhance their clinical translatability. []
  • Exploration of Novel E3 Ligases: Identifying and utilizing new E3 ligases for BRD9 degradation could lead to the development of more potent and selective PROTACs. []
  • Combination Therapies: Combining BRD9 degraders with other anticancer agents, such as standard of care treatments, holds potential for synergistic therapeutic effects. [, ]
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to BRD9 PROTAC degraders is crucial for developing strategies to overcome resistance and improve treatment durability. []
Overview

PROTAC BRD9 Degrader-1 is a specialized compound designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound falls under the category of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The primary application of PROTAC BRD9 Degrader-1 is as a selective probe for studying the biology of the BAF complex, which plays a crucial role in chromatin remodeling and gene expression regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC BRD9 Degrader-1 involves several key steps:

  1. Synthesis of the BRD9 Ligand: This step entails creating a small molecule that selectively binds to BRD9.
  2. Synthesis of the Cereblon Ligand: A separate small molecule is synthesized to bind specifically to the E3 ubiquitin ligase Cereblon.
  3. Linker Attachment: A linker molecule is then used to connect the BRD9 ligand and the Cereblon ligand. The choice of linker is critical, as it must provide the appropriate spatial orientation for effective function.

The reaction conditions typically involve standard organic synthesis techniques, including coupling reactions, purification via chromatography, and characterization through spectroscopic methods .

Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC BRD9 Degrader-1 consists of two distinct ligands connected by a flexible linker. The structural integrity and binding efficiency are influenced by factors such as the length and composition of the linker, as well as the specific functional groups on each ligand. Detailed structural data can be derived from X-ray crystallography studies, which provide insights into how the compound interacts with its targets at an atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

PROTAC BRD9 Degrader-1 primarily engages in binding interactions rather than traditional chemical reactions. Key interactions include:

  • Binding to BRD9: The BRD9 ligand binds to the bromodomain of BRD9.
  • Binding to Cereblon: The Cereblon ligand binds to the E3 ubiquitin ligase Cereblon.
  • Ubiquitination Process: By bringing BRD9 and Cereblon into proximity, PROTAC BRD9 Degrader-1 facilitates the transfer of ubiquitin molecules to BRD9, marking it for degradation .
Mechanism of Action

Process and Data

The mechanism of action for PROTAC BRD9 Degrader-1 involves forming a ternary complex with both Cereblon and BRD9. This interaction leads to:

  • Targeted Degradation: The compound effectively induces the degradation of BRD9 via the ubiquitin-proteasome pathway.
  • Biochemical Pathways: The action influences various cellular processes, particularly in cells where BRD9 plays a pivotal role in chromatin remodeling.

Pharmacokinetics studies indicate that similar compounds exhibit favorable profiles, suggesting that PROTAC BRD9 Degrader-1 may also demonstrate effective pharmacokinetics in vivo .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC BRD9 Degrader-1 exhibits specific physical and chemical properties essential for its function:

  • Molecular Weight: The molecular weight is determined during synthesis and characterization.
  • Solubility: Solubility in various solvents is crucial for its biological activity.
  • Stability: The compound's stability under physiological conditions influences its efficacy.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties .

Applications

Scientific Uses

The primary applications of PROTAC BRD9 Degrader-1 include:

  • Research Tool: It serves as a selective probe for investigating the role of BRD9 in various biological processes, particularly those involving chromatin dynamics.
  • Therapeutic Potential: Given its ability to degrade specific proteins, this compound has potential therapeutic implications in diseases where BRD9 is implicated, such as certain cancers.

Ongoing research continues to explore its efficacy in different cellular contexts and its potential as a therapeutic agent .

Properties

Product Name

PROTAC BRD9 Degrader-1

IUPAC Name

N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide

Molecular Formula

C42H45N7O12S2

Molecular Weight

904.0 g/mol

InChI

InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53)

InChI Key

LOLHUPGCPDURJG-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

Solubility

not available

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.